TUNGSTEN SILICIDE - 12039-88-2

TUNGSTEN SILICIDE

Catalog Number: EVT-339330
CAS Number: 12039-88-2
Molecular Formula: Si2W
Molecular Weight: 240.01 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tungsten silicide (WSiₓ) is a refractory metal silicide known for its low resistivity, high thermal stability, and chemical stability. [, , , ] These properties make it a valuable material in microelectronics and other fields requiring materials that can withstand harsh environments.

Classification: Tungsten silicides exist in various stoichiometries, with the most common being WSi₂ (tungsten disilicide). [, , , ] Other compositions, like W₅Si₃, also find applications in research. []

  • Microelectronics: Primarily used as a gate material in metal-oxide-semiconductor field-effect transistors (MOSFETs) due to its low resistivity. [, , , , ]
  • Interconnects: Used as interconnects in integrated circuits (ICs) for improved conductivity and reliability. [, , ]
  • Microelectromechanical Systems (MEMS): Investigated for potential applications in MEMS due to its favorable mechanical and electrical properties. []
  • Microwave Kinetic Inductance Detectors (MKIDs): Tungsten silicide alloys, particularly WSi₂ and W₅Si₃, are studied for use in MKIDs for photon detection. []
Synthesis Analysis
  • Sputter Deposition: Tungsten films are sputtered onto silicon substrates followed by annealing to form tungsten silicide. [, , , ]
  • Chemical Vapor Deposition (CVD): Tungsten silicide films are formed by reacting tungsten hexafluoride (WF₆) with silane (SiH₄) or disilane (Si₂H₆). [, , , , , ]
  • Co-evaporation: Tungsten and silicon are co-evaporated onto a substrate and then annealed. []
  • Ion-Beam Mixing: Tungsten films are deposited on silicon substrates and bombarded with As+ ions, followed by rapid thermal annealing. []
  • Mechanochemical Synthesis: Tungsten silicide powders are synthesized through the mechanical alloying of tungsten trioxide (WO₃), silicon dioxide (SiO₂), and magnesium (Mg) powder blends. []

Technical details and Parameters:

  • Sputtering: Parameters like deposition rate, substrate temperature, and annealing conditions influence the film quality and stoichiometry. [, ]
  • CVD: Deposition temperature, gas flow rates, and pressure affect the film's composition, morphology, and electrical properties. [, , ]
  • Ion-Beam Mixing: Ion dose, energy, and annealing temperature influence the mixing process and final silicide properties. []
  • Mechanochemical Synthesis: Milling time, ball-to-powder ratio, and initial powder composition affect the final product. []
Molecular Structure Analysis
  • CVD: The reaction of WF₆ with SiH₄ or Si₂H₆ forms tungsten silicide, with byproducts like hydrogen fluoride (HF). [, , ]
  • Silicidation: During annealing, tungsten reacts with the silicon substrate to form tungsten silicide. [, , ]
  • Oxidation: Tungsten silicide can be oxidized at high temperatures, leading to the formation of silicon dioxide and tungsten oxide. []
  • Dopant Diffusion: During high-temperature processing, dopants like phosphorus and boron can diffuse from the underlying silicon substrate into the tungsten silicide layer. [, ]
Chemical Reactions Analysis

Microelectronics:

  • Gate Material in MOSFETs: WSiₓ's low resistivity makes it suitable for gate electrodes in MOSFETs, leading to faster transistors and improved IC performance. [, , , , ]
  • Interconnects: Used as interconnects in ICs, reducing resistance and increasing signal transmission speed. [, , ]
  • Source/Drain Contacts: WSiₓ can be used for source/drain contacts in transistors, reducing contact resistance. []

Microelectromechanical Systems (MEMS):

  • Structural Material: WSiₓ is studied for potential use as a structural material in MEMS devices due to its mechanical strength and electrical conductivity. []

Microwave Kinetic Inductance Detectors (MKIDs):

  • Photon Detection: Tungsten silicide alloys (WSi₂ and W₅Si₃) are investigated for use in MKIDs to detect photons across a wide range of wavelengths. []
Mechanism of Action
  • Low Resistivity: Tungsten silicide possesses a low resistivity due to the metallic bonding between tungsten and silicon atoms, enabling efficient current flow. [, , ]
  • Barrier Properties: Tungsten silicide acts as a diffusion barrier, preventing intermixing of materials in ICs. [, ]
Physical and Chemical Properties Analysis
  • Resistivity: Low resistivity, typically in the range of 10-20 μΩ cm for annealed WSi₂ films. [, , , ]
  • Crystal Structure: Tetragonal for WSi₂, other structures possible depending on stoichiometry. [, , ]
  • Stress: Can exhibit tensile stress depending on deposition and annealing conditions. []
  • Morphology: Can range from smooth and continuous to rough, depending on processing. [, , ]
Applications
  • Diffusion Barrier: WSiₓ can be used as a barrier layer to prevent interdiffusion between materials in various applications. [, ]

    Relevance: Tungsten nitride is frequently used in conjunction with tungsten silicide in semiconductor devices. It acts as a barrier layer to prevent the diffusion of unwanted species, particularly fluorine from the tungsten silicide, into the underlying silicon dioxide (SiO2) layers. This diffusion can degrade the electrical properties of the SiO2, making tungsten nitride crucial for device reliability [, , ]. Both materials are investigated for their compatibility and effectiveness in forming robust, multi-layered structures for advanced microelectronics applications.

    Relevance: Silicon dioxide plays a critical role in tungsten silicide-based devices. Tungsten silicide is often deposited on silicon dioxide layers, and the interface between these materials is crucial for device performance [, ]. Furthermore, the diffusion of fluorine from tungsten silicide into silicon dioxide is a significant concern, and strategies to mitigate this diffusion using barrier layers are essential []. The quality and properties of the silicon dioxide layer directly impact the performance and reliability of tungsten silicide-based devices.

Polysilicon (poly-Si)

    Relevance: Polysilicon often forms the base layer on which tungsten silicide is deposited, creating a polycide structure [, , ]. This structure leverages the beneficial properties of both materials: the lower resistivity of tungsten silicide and the well-established processing techniques of polysilicon. The properties of the polysilicon layer, such as doping concentration and grain size, significantly influence the characteristics of the deposited tungsten silicide [].

    Relevance: Similar to tungsten nitride, silicon nitride is investigated as a diffusion barrier layer in conjunction with tungsten silicide []. This application arises from the need to prevent fluorine diffusion from the tungsten silicide into the underlying silicon dioxide layers, which can compromise device performance. Silicon nitride, with its dense structure and chemical inertness, serves as a reliable barrier against such diffusion.

Amorphous Silicon (a-Si)

    Relevance: Amorphous silicon is explored as an alternative underlayer for tungsten silicide deposition []. While polysilicon is traditionally used, studies suggest that tungsten silicide grown on amorphous silicon can achieve lower contact resistance. This finding underscores the importance of understanding the impact of different underlayers on the properties and performance of tungsten silicide in microelectronic devices.

Tungsten (W)

    Relevance: Tungsten serves as the metal component in tungsten silicide. In some fabrication processes, a pure tungsten layer is deposited first and then reacted with silicon to form the desired tungsten silicide phase [, ]. Understanding the properties of both pure tungsten and its reaction with silicon is fundamental to optimizing tungsten silicide deposition and achieving desired material characteristics.

Properties

CAS Number

12039-88-2

Product Name

Tungsten disilicide

Molecular Formula

Si2W

Molecular Weight

240.01 g/mol

InChI

InChI=1S/2Si.W

InChI Key

WQJQOUPTWCFRMM-UHFFFAOYSA-N

SMILES

[Si].[Si].[W]

Canonical SMILES

[Si]#[W]#[Si]

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